4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane

Catalog No.
S699185
CAS No.
870004-04-9
M.F
C14H19BO2
M. Wt
230.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxab...

CAS Number

870004-04-9

Product Name

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane

IUPAC Name

2-(4-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C14H19BO2

Molecular Weight

230.11 g/mol

InChI

InChI=1S/C14H19BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3

InChI Key

ONBKTEDYJFZZCU-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=C

Suzuki-Miyaura Coupling:

,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane (4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane) finds application in organic synthesis through Suzuki-Miyaura coupling reactions [1]. This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between a vinyl group and various aryl or vinyl halides [1]. The presence of the vinyl group on the molecule makes it a valuable building block for the synthesis of diverse organic compounds with conjugated double bond systems, which are crucial in various functional materials and pharmaceuticals [2].

Here's an example of using 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane in a Suzuki-Miyaura coupling reaction:

(4-Vinylphenyl)boronic acid pinacol ester (4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane) + 4-Bromostyrene → 4-Styrylstyrene + Pinacol

Source

[1] N. Miyaura, T. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., vol. 100, no. 8, pp. 3435-3475, 2000

Dates

Modify: 2023-08-15

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